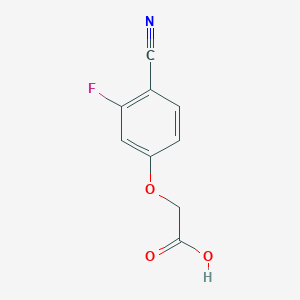

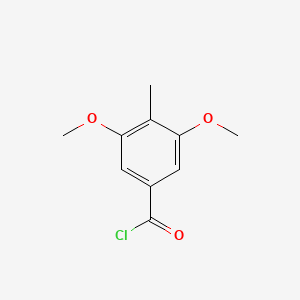

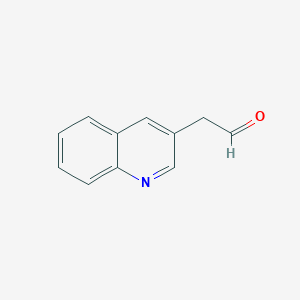

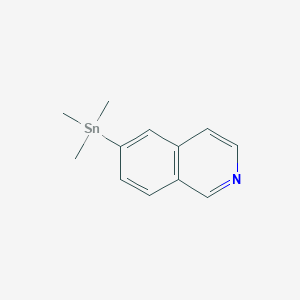

1-Methoxyisoquinolin-6-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of isoquinoline derivatives has attracted considerable attention of chemists and pharmacologists over recent years . The Gabriel and Colman method involved phthalimide as the raw material and proceeded via rearrangement upon strong alkaline conditions leading to isoquinoline derivatives . Another method reported by Swiss chemists Ame Pictet and Theodor Spengler obtained tetrahydroisoquinoline from beta-arylethylamine and carbonyl compounds by cyclization and condensation in the presence of hydrogen chloride .Molecular Structure Analysis

The InChI code for 1-Methoxyisoquinolin-6-amine is1S/C10H10N2O/c1-13-8-2-3-9-7 (6-8)4-5-12-10 (9)11/h2-6H,1H3, (H2,11,12) . This indicates that the compound has a molecular formula of C10H10N2O . Chemical Reactions Analysis

The spectroscopy of amines can be used to determine the structure of an unknown amine . The hydrogens attached to an amine show up 0.5-5.0 ppm in 1H NMR spectra . Carbons directly attached to the nitrogen appear in 10-65 ppm region of a 13C NMR spectra .Physical And Chemical Properties Analysis

1-Methoxyisoquinolin-6-amine is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Synthesis of Benzo[c][1,8]naphthyridinones : 1-methoxyisoquinolin-3-amine's reaction with ethyl acetoacetate and subsequent ring closure led to the synthesis of Benzo[c][1,8]naphthyridinones, demonstrating its utility in complex chemical syntheses (Deady, 1984).

Biological and Pharmacological Studies

Action on Blood Pressure, Respiration, and Smooth Muscle : Studies on various isoquinolines, including derivatives of 1-methoxyisoquinolin-6-amine, showed their impact on blood pressure, respiration, and smooth muscle, providing insights into their physiological actions (Fassett & Hjort, 1938).

Novel Stable Fluorophore : 6-Methoxy-4-quinolone, derived from related compounds, was identified as a novel fluorophore with strong fluorescence in a wide pH range, indicating potential biomedical analysis applications (Hirano et al., 2004).

Effects on Behavior of Mice : Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids, related to 1-methoxyisoquinolin-6-amine, were found to transiently increase the locomotor activity of mice, suggesting their physiological role and potential therapeutic applications (Nakagawa et al., 1996).

Synthetic Applications and Novel Compounds

Synthesis of Aminomethylation/hydrogenolysis : A novel method for the introduction of a methyl group at C1 of isoquinolines was developed, exemplified by a new total synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline (Melzer et al., 2018).

Synthesis of 1-Methoxyisoquinoline-3,4-Diamine and Derived Imidazo[4,5-C]Isoquinolines : This synthesis demonstrates the adaptability of 1-methoxyisoquinoline derivatives in creating complex heterocyclic systems (Deady & Kachab, 1986).

Synthesis and Pharmacological Evaluation : Novel 1,2,3,4-tetrahydroisoquinoline derivatives, structurally related to 1-methoxyisoquinolin-6-amine, were synthesized and evaluated for their bradycardic activities, highlighting the potential for cardiovascular therapeutic applications (Kakefuda et al., 2003).

Safety And Hazards

Orientations Futures

The development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years . Isoquinolines constitute an important class of natural alkaloids, demonstrating a wide range of biological activities . Therefore, future research may focus on the development of new synthetic strategies and the exploration of their biological activities.

Propriétés

IUPAC Name |

1-methoxyisoquinolin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-10-9-3-2-8(11)6-7(9)4-5-12-10/h2-6H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRVZMXJKUUYKDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC2=C1C=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60627499 |

Source

|

| Record name | 1-Methoxyisoquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methoxyisoquinolin-6-amine | |

CAS RN |

347146-47-8 |

Source

|

| Record name | 1-Methoxyisoquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-nitro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B1322550.png)

![3H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B1322557.png)